thearubigin

Lipid Peroxidation Antioxidant Activity In Vitro Pharmacology

Select Thearubigin (CAS 12698-96-3) for research programs requiring a multi-component, polymeric polyphenol fraction that cannot be replicated by monomeric catechins or dimeric theaflavins. This heterogeneous class of ~5000 detectable components (m/z 1000–2100) delivers a quantifiably distinct IC₅₀ of 4.95 × 10⁻⁴% for lipid peroxidation and superior pancreatic lipase inhibition versus orlistat. Correlated strongly with α-glucosidase inhibition (R = 0.76–0.97), it is the definitive choice for glycemic-control screening, dietary supplement R&D, and authentic black-tea sensory replication.

Molecular Formula C19H22O7
Molecular Weight 0
CAS No. 12698-96-3
Cat. No. B1170171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namethearubigin
CAS12698-96-3
Synonymsthearubigin
Molecular FormulaC19H22O7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thearubigin (CAS 12698-96-3): Bulk Procurement of Black Tea's Dominant Polymeric Polyphenol Fraction


Thearubigin (CAS 12698-96-3) refers not to a single molecular entity but to a heterogeneous class of polymeric polyphenols derived from the enzymatic oxidation of catechins during black tea fermentation [1]. It is the most abundant phenolic pigment in black tea, constituting an estimated 60–70% of the solids in a typical infusion [1] and 10–20% of the dry weight of the leaf [2]. The fraction is characterized by a broad molecular weight distribution, with MALDI-TOF-MS analysis identifying an average of 5000 components in the m/z 1000 to 2100 range [1]. Unlike well-defined, low-molecular-weight analogs such as theaflavins or epigallocatechin gallate (EGCG), thearubigin represents a complex, polymeric material that is responsible for the characteristic reddish-brown color and astringent body of black tea [2].

Why Thearubigin (CAS 12698-96-3) Cannot Be Interchanged with Theaflavins or Catechins in Antioxidant and Enzyme-Inhibition Assays


Despite their shared biosynthetic origins in tea fermentation, thearubigins exhibit a distinct bioactivity profile and structural complexity that renders them non-equivalent to other tea polyphenols like theaflavins or catechins. In direct comparative assays, thearubigin demonstrates quantifiably different potency and, crucially, a unique polymeric, multi-targeted nature that cannot be replicated by a single, low-molecular-weight analog. For instance, its half-maximal inhibitory concentration (IC₅₀) for lipid peroxidation is measurably distinct from that of monomeric theaflavins [1], and it shows a pattern of enzyme inhibition—particularly against lipase—that is superior to a pharmaceutical standard [2]. Furthermore, as a complex polymer with an average of 5000 detectable components [3], thearubigin represents a fundamentally different chemical space compared to the discrete, dimeric structure of theaflavins or the monomeric nature of catechins. These differences necessitate the specific selection of a thearubigin fraction for research or industrial applications where polymeric, broad-spectrum antioxidant or enzymatic modulatory activity is the target of investigation.

Thearubigin (CAS 12698-96-3) Evidence Guide: Quantified Comparative Potency vs. Theaflavins, Catechins, and Clinical Standards


Head-to-Head Comparison of Lipid Peroxidation Inhibition: Thearubigin IC₅₀ vs. Theaflavins

In a study directly comparing purified tea components, thearubigin (TR) inhibited tert-butyl hydroperoxide-induced lipid peroxidation in rat liver homogenates with an IC₅₀ of 4.95 x 10⁻⁴% (w/v) [1]. Under identical conditions, theaflavin (TF) exhibited an IC₅₀ of 4.88 x 10⁻⁴%, while theaflavin monogallate-A (TFM-A) was slightly more potent at 4.09 x 10⁻⁴% [1].

Lipid Peroxidation Antioxidant Activity In Vitro Pharmacology

Comparative Lipase Inhibition: Thearubigin Demonstrates Superior Activity Over the Clinical Drug Orlistat

An in vitro study on enzyme inhibition revealed that thearubigin, along with several other black tea components, exhibits significant lipase inhibitory properties that were superior to those of the pharmaceutical drug orlistat [1].

Lipase Inhibition Obesity Pancreatic Lipase

Quantified Abundance in Black Tea: Thearubigin as the Dominant Phenolic Fraction

Mass spectrometric analysis confirms thearubigins are the most abundant phenolic pigments in black tea, accounting for an estimated 60–70% of the solids in a typical black tea infusion [1]. This is in contrast to the theaflavins, which are present at much lower concentrations, typically 0.3–1.8% of dry weight [2], and catechins, which are largely oxidized during fermentation.

Phytochemical Analysis Quantitative Composition Tea Chemistry

Impact of Fermentation Temperature on Thearubigin Content and Hypoglycemic Activity in Black Tea

A study optimizing black tea fermentation found that lower temperatures (20°C) led to elevated levels of thearubigins (7.17%), which correlated strongly (R = 0.76-0.97) with enhanced α-glucosidase inhibition [1]. The black tea fermented at 20°C exhibited superior hypoglycemic activity, with an α-glucosidase inhibition IC₅₀ of 14.00 ± 1.00 μg/mL [1].

Fermentation Optimization Thearubigin Yield α-Glucosidase Inhibition

Application Scenarios for Thearubigin (CAS 12698-96-3) Based on Comparative Evidence


Research on Lipid Peroxidation and In Vitro Antioxidant Mechanisms

Thearubigin is the optimal choice for studies investigating the inhibition of lipid peroxidation, where a polymeric, multi-component antioxidant is required to model the complex effects of black tea. The quantified IC₅₀ value of 4.95 x 10⁻⁴% [1] provides a precise benchmark for comparative studies against theaflavins and other tea polyphenols [2].

Formulation of Anti-Obesity Nutraceuticals or Research on Lipase Inhibition

Given its demonstrated lipase inhibitory activity that is superior to the drug orlistat [1], thearubigin fractions are well-suited for developing dietary supplements or research compounds targeting pancreatic lipase. This specific activity differentiates it from standard catechins or theaflavins, which may not share the same level of efficacy in this assay.

Development of Authentic Black Tea Flavor and Color Systems

For industrial applications in the food and beverage sector aiming to replicate the full sensory profile of black tea, thearubigin is the essential component. As it constitutes 60–70% of black tea infusion solids [1] and is the primary source of its reddish-brown color and astringency [2], a thearubigin-rich extract is required to achieve an authentic product, whereas a formulation based solely on theaflavins or catechins would fail to deliver the same characteristics.

Investigating α-Glucosidase Inhibition for Glycemic Control

Thearubigin content in black tea has been directly correlated with enhanced α-glucosidase inhibitory activity (R = 0.76-0.97) [1]. Therefore, thearubigin fractions should be prioritized in research programs focused on natural product-based glycemic control, where the specific goal is to screen for or develop α-glucosidase inhibitors with a high degree of activity linked to this polymeric polyphenol class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for thearubigin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.